molecular formula C7H10O B14456702 4-Methylhex-1-yn-3-one CAS No. 72839-10-2

4-Methylhex-1-yn-3-one

Cat. No.: B14456702
CAS No.: 72839-10-2
M. Wt: 110.15 g/mol
InChI Key: NRJZFWOUJJREBG-UHFFFAOYSA-N
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Description

4-Methylhex-1-yn-3-one is a linear alkyne-containing ketone with the molecular formula C₇H₁₀O. Its structure features a terminal triple bond (C1–C2), a ketone group at position 3, and a methyl substituent at position 4 (IUPAC name: 4-methylhex-1-yn-3-one). This compound belongs to the alkynone family, characterized by high reactivity due to the electron-deficient triple bond adjacent to the carbonyl group.

Properties

CAS No.

72839-10-2

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-methylhex-1-yn-3-one

InChI

InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h2,6H,4H2,1,3H3

InChI Key

NRJZFWOUJJREBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhex-1-yn-3-one can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with methyl iodide, followed by oxidation to introduce the ketone functionality. Another method includes the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields.

Industrial Production Methods: In an industrial setting, the production of 4-Methylhex-1-yn-3-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as palladium or copper to facilitate the coupling reactions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhex-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or ketone group is targeted.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes or ketones.

Scientific Research Applications

4-Methylhex-1-yn-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylhex-1-yn-3-one involves its reactivity with various molecular targets. The triple bond and ketone group make it a versatile compound that can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing structures, making it valuable in synthetic chemistry.

Comparison with Similar Compounds

Structural Analog: 4-Acetyl-1-methylcyclohexene (CAS 70286-20-3)

This cyclic enone, described in , shares a ketone functional group but differs significantly in backbone structure. Key comparisons include:

Property 4-Methylhex-1-yn-3-one (Hypothetical) 4-Acetyl-1-methylcyclohexene ()
Molecular Formula C₇H₁₀O C₉H₁₂O
Structure Linear alkyne ketone Cyclohexene ring with acetyl and methyl groups
Reactivity Alkyne additions (e.g., with nucleophiles) Enone reactivity (e.g., Diels-Alder reactions)
Physical State Likely liquid (low molecular weight) Solid or high-boiling liquid (cyclic rigidity)

Key Differences :

  • Reactivity: The triple bond in 4-methylhex-1-yn-3-one renders it more reactive toward additions (e.g., with amines or organometallics) compared to the conjugated enone system in 4-acetyl-1-methylcyclohexene, which favors cycloadditions .
  • Stability : The cyclic structure of 4-acetyl-1-methylcyclohexene likely enhances thermal stability, whereas the linear alkyne may exhibit higher volatility.
Spectroscopic and Crystallographic Analysis

highlights the role of SHELX software in structural determination. For 4-methylhex-1-yn-3-one, techniques like NMR and X-ray crystallography (using SHELXL ) would clarify bond geometries, particularly the sp-hybridized alkyne carbon and ketone conformation. In contrast, 4-acetyl-1-methylcyclohexene’s cyclic structure would show distinct NMR shifts (e.g., deshielded olefinic protons) and crystallographic packing patterns.

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